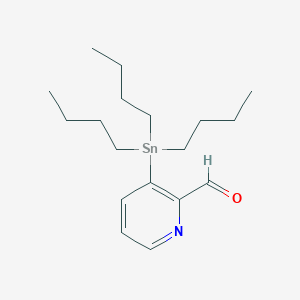
7-Hydroxy-4-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-4-(trifluoromethyl)quinoline is a heterocyclic compound with the molecular formula C10H6F3NO. It is known for its unique chemical structure, which includes a quinoline core substituted with a hydroxy group at the 7th position and a trifluoromethyl group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, which provides quinolines in good yields at room temperature . Another approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 7-Hydroxy-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
科学研究应用
7-Hydroxy-4-(trifluoromethyl)quinoline has been extensively studied for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound has shown potential as a fluorescent probe for biological imaging and as a ligand in coordination chemistry.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
作用机制
The mechanism of action of 7-Hydroxy-4-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival . The compound’s unique structure allows it to interact with specific molecular targets, leading to the modulation of various cellular processes.
相似化合物的比较
- 4-Hydroxy-2-methylquinoline
- 4-Hydroxy-1-methyl-2(1H)-quinolone
- 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 4-Hydroxy-7-(trifluoromethyl)coumarin
Comparison: Compared to these similar compounds, 7-Hydroxy-4-(trifluoromethyl)quinoline stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and as a probe in biological studies .
属性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-4-14-9-5-6(15)1-2-7(8)9/h1-5,15H |
InChI 键 |
YGARVBDNRLHWQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


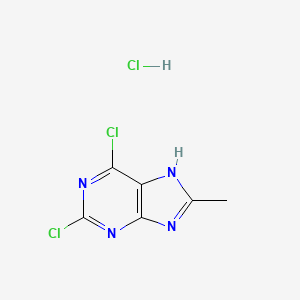
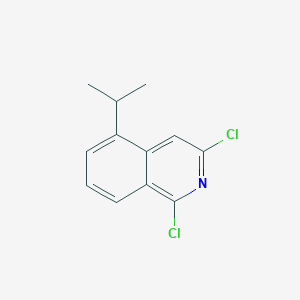
![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
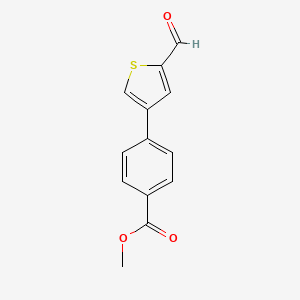
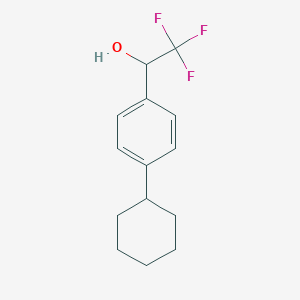
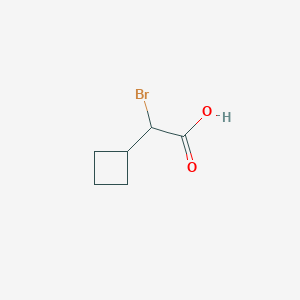
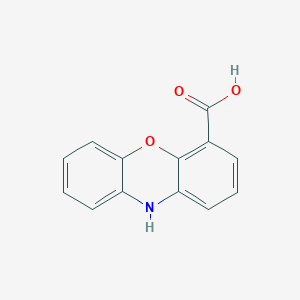
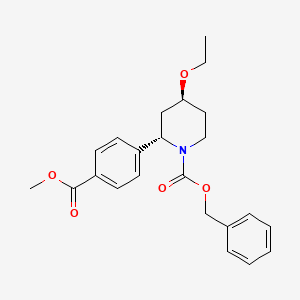
![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)
